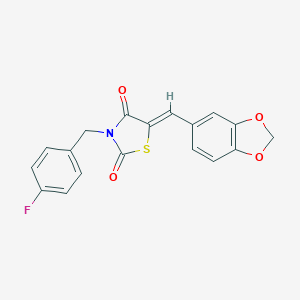
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BF-168, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in inflammation and cancer progression. Additionally, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to the inhibition of mTOR signaling, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also exhibits anti-cancer properties by inducing apoptosis and inhibiting cell growth and proliferation. In addition, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the study of 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of research is the investigation of its potential use in the treatment of Alzheimer's disease. 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Another area of research is the development of more efficient synthesis methods for 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Finally, the safety and efficacy of 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in humans need to be further investigated before it can be considered for clinical use.
Méthodes De Synthèse
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzylamine with 5-(1,3-Benzodioxol-5-ylmethylene)thiazolidine-2,4-dione in the presence of a catalyst to yield the intermediate product. The intermediate is then subjected to a second reaction with a reducing agent to produce 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Applications De Recherche Scientifique
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects and is being investigated for its potential use in the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
5-(1,3-Benzodioxol-5-ylmethylene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C18H12FNO4S |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12FNO4S/c19-13-4-1-11(2-5-13)9-20-17(21)16(25-18(20)22)8-12-3-6-14-15(7-12)24-10-23-14/h1-8H,9-10H2/b16-8- |
Clé InChI |
RIONNFJYBJNWQY-PXNMLYILSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302274.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![2-{4-[2-(4-chlorobenzoyl)carbohydrazonoyl]-2-ethoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302276.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302277.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-4-methoxybenzamide](/img/structure/B302278.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302288.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)
![N'-{3-nitro-4-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302293.png)
![N'-[(E)-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302295.png)